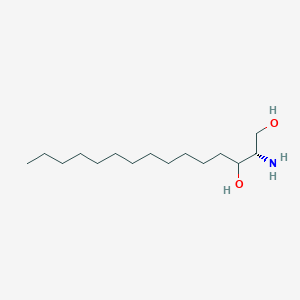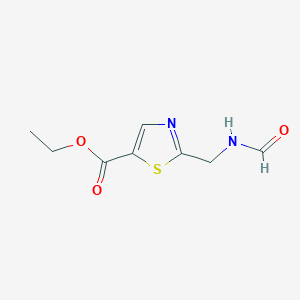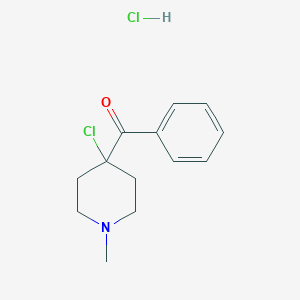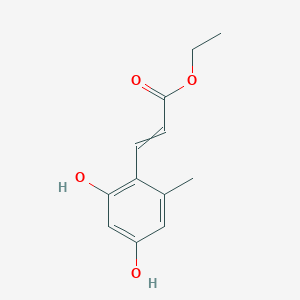
(2S)-2-Aminopentadecane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Aminopentadecano-1,3-diol es un compuesto orgánico caracterizado por la presencia de un grupo amino y dos grupos hidroxilo unidos a una cadena de carbono larga
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-2-Aminopentadecano-1,3-diol típicamente implica la reducción de los precursores ceto o aldehído correspondientes. Un método común es la reducción asimétrica de 2-cloro-β-cetoésteres utilizando reductasa de carbonilo de Lactobacillus fermentum . Este método implica preparar bacterias de ingeniería que contienen reductasa de carbonilo, interrumpir las células para obtener un sobrenadante que contiene la enzima y mezclarlo con el sustrato y los cofactores para realizar la reacción de reducción.
Métodos de producción industrial
La producción industrial de (2S)-2-Aminopentadecano-1,3-diol puede implicar procesos de reducción enzimática similares, escalados para cantidades mayores. El uso de biocatalizadores en entornos industriales ofrece ventajas como una alta especificidad de sustrato, condiciones de reacción suaves y procesos ecológicos.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-2-Aminopentadecano-1,3-diol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto puede reducirse aún más para formar alcoholes saturados.
Sustitución: El grupo amino puede participar en reacciones de sustitución, formando derivados con diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes saturados.
Aplicaciones Científicas De Investigación
(2S)-2-Aminopentadecano-1,3-diol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones de membrana celular debido a su naturaleza anfipática.
Industria: Se puede utilizar en la producción de surfactantes y emulsionantes debido a sus propiedades anfipáticas.
Mecanismo De Acción
El mecanismo por el cual (2S)-2-Aminopentadecano-1,3-diol ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. Los grupos amino e hidroxilo pueden formar enlaces de hidrógeno e interacciones electrostáticas con estos objetivos, influyendo en su actividad y función. Las vías específicas involucradas dependen del contexto biológico y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
(2S,3R)-1-Amino-2-Metilbutano-2,3-Diol: Este compuesto también contiene grupos amino e hidroxilo pero tiene una cadena de carbono más corta.
(2S)-2-Amino-3-Fenilpropano-1,1-Diol: Similar en estructura pero con un grupo fenilo unido a la cadena de carbono.
Singularidad
(2S)-2-Aminopentadecano-1,3-diol es único debido a su larga cadena de carbono, que imparte propiedades anfipáticas distintas. Esto lo hace particularmente útil en aplicaciones que requieren interacciones con ambientes tanto hidrofílicos como hidrofóbicos.
Propiedades
Número CAS |
920277-21-0 |
|---|---|
Fórmula molecular |
C15H33NO2 |
Peso molecular |
259.43 g/mol |
Nombre IUPAC |
(2S)-2-aminopentadecane-1,3-diol |
InChI |
InChI=1S/C15H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h14-15,17-18H,2-13,16H2,1H3/t14-,15?/m0/s1 |
Clave InChI |
JWOGAYKGDUNEHP-MLCCFXAWSA-N |
SMILES isomérico |
CCCCCCCCCCCCC([C@H](CO)N)O |
SMILES canónico |
CCCCCCCCCCCCC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![7-Isoquinolinecarboxamide, 2-[2-(3-fluorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12639874.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)

![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)

![decyl [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639938.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
